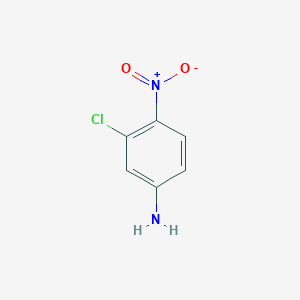
3-Chloro-4-nitroaniline
Vue d'ensemble
Description
3-Chloro-4-nitroaniline is a compound with the molecular weight of 172.57 . It is used as a pharmaceutical and medical intermediate . It is also an intermediate in the production of dyes, antioxidants, pharmaceuticals, gasoline, gum inhibitors, poultry medicines, and as a corrosion inhibitor .
Synthesis Analysis
The synthesis of 4-chloro-2-nitroaniline involves the acetylation of 2-nitroaniline followed by chlorination . The title compound 4-chloro-2-nitroaniline is synthesized by treating 2-nitroaniline with acetyl chloride at room temperature with continuous stirring .
Molecular Structure Analysis
The molecular formula of 3-Chloro-4-nitroaniline is C6H5ClN2O2 . The InChI Key is LDSIOPGMLLPSSR-UHFFFAOYSA-N .
Chemical Reactions Analysis
The degradation of 2-Chloro-4-Nitroaniline occurs with the release of nitrite ions, chloride ions, and ammonia . The 2-C-4-NA-induced cells of strain MB-P1 transformed 2-C-4-NA stoichiometrically to 4-amino-3-chlorophenol (4-A-3-CP), which subsequently gets transformed to 6-chlorohydroxyquinol (6-CHQ) metabolite .
Physical And Chemical Properties Analysis
3-Chloro-4-nitroaniline is a pale yellow to yellow-red crystal or powder . It is stored at room temperature .
Applications De Recherche Scientifique
Dye Manufacturing
3-Chloro-4-nitroaniline is used as an intermediate in the manufacture of azo dyes. It can be used as a starting material for various dyes, contributing to the vibrant colors found in textiles and other materials .
Pharmaceuticals
This compound serves as a pharmaceutical and medical intermediate. It is involved in the synthesis of various medicinal compounds, playing a crucial role in the development of new drugs and treatments .
Organic Compound Synthesis
3-Chloro-4-nitroaniline is also an intermediate in the synthesis of other organic compounds. It can be used to create complex molecules through multi-step synthesis processes, which are essential in various chemical industries .
Mécanisme D'action
Target of Action
3-Chloro-4-nitroaniline is primarily used as a pharmaceutical and medical intermediate
Mode of Action
The mode of action of 3-Chloro-4-nitroaniline involves a series of chemical transformations. The first enzyme in the degradation pathway is a flavin-dependent monooxygenase that catalyzes the stoichiometric removal of the nitro group, producing 4-amino-3-chlorophenol . This is followed by further transformations involving other enzymes .
Biochemical Pathways
The biochemical pathways affected by 3-Chloro-4-nitroaniline are primarily related to its metabolism. The compound undergoes a series of enzymatic reactions, including nitro group removal and dechlorination . These reactions are part of a larger metabolic pathway that transforms 3-Chloro-4-nitroaniline into less toxic and more easily excretable compounds .
Pharmacokinetics
It is known that the compound is insoluble in water , which may affect its bioavailability and distribution in the body.
Result of Action
The molecular and cellular effects of 3-Chloro-4-nitroaniline’s action are largely related to its metabolic transformation. The compound’s interactions with various enzymes lead to changes in its chemical structure, reducing its toxicity and facilitating its excretion from the body .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-4-nitroaniline. For instance, the compound may be susceptible to photooxidation in the water column via hydroxyl and peroxy radicals . Additionally, the compound’s insolubility in water may affect its distribution and bioavailability in aquatic environments.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSIOPGMLLPSSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40231795 | |
| Record name | Benzenamine, 3-chloro-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40231795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-nitroaniline | |
CAS RN |
825-41-2 | |
| Record name | Benzenamine, 3-chloro-4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000825412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-4-nitroaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39966 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 3-chloro-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40231795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-4-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 3-chloro-4-nitroaniline used in the spectrophotometric analysis of pharmaceutical drugs?
A: 3-chloro-4-nitroaniline acts as a valuable reagent in spectrophotometric analysis, particularly for quantifying drugs like empagliflozin. This technique capitalizes on the reaction between empagliflozin and the diazotized product of 3-chloro-4-nitroaniline. This reaction generates a distinctly colored azo dye, exhibiting maximum absorption at 470 nm []. This allows researchers to determine the concentration of empagliflozin in a sample by measuring the absorbance of the azo dye. This method proves to be simple, sensitive, and cost-effective for analyzing empagliflozin in pharmaceutical formulations [].
Q2: Beyond spectrophotometry, are there other applications of 3-chloro-4-nitroaniline in synthetic chemistry?
A: Absolutely! 3-chloro-4-nitroaniline serves as a versatile building block in organic synthesis. One notable application is its involvement in the Kabachnik-Fields reaction. This reaction allows for synthesizing a new class of α-aminophosphonic acid esters, achieved by reacting equimolar quantities of 3-chloro-4-nitroaniline, dimethyl/diethylphosphite, and various aromatic aldehydes []. These newly synthesized compounds hold potential as antimicrobial agents [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid](/img/structure/B181112.png)
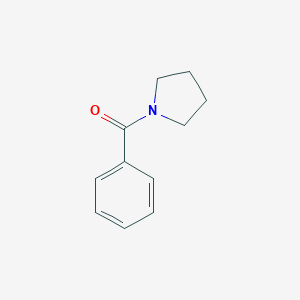


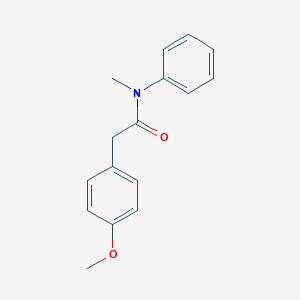

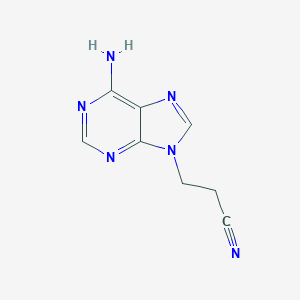



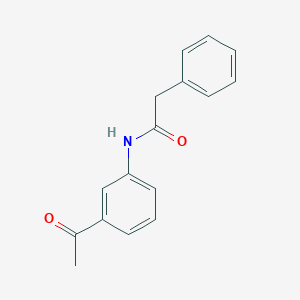


![6-Methyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B181140.png)